2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
Overview
Description
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds derived from dihydro-2h-thiopyran-4(3h)-one have shown strong activity against candida spp, a type of yeast, and Gram-positive bacteria .
Mode of Action
It’s worth noting that related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may interact with specific receptors or enzymes in the target organisms, leading to inhibition of essential biological processes.
Biochemical Pathways
and Gram-positive bacteria . This suggests that these compounds may interfere with the metabolic pathways essential for the survival and growth of these organisms.
Result of Action
Related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may lead to the death of microbial cells and the suppression of seizure activity.
Action Environment
and Gram-positive bacteria suggests that these compounds may be effective in diverse environments, including those inhabited by these organisms .
Biochemical Analysis
Biochemical Properties
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antimicrobial and anticonvulsant activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including its ability to inhibit the growth of certain bacterial and fungal strains . Additionally, it has shown anticonvulsant properties, affecting neuronal cells and altering their excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but its effects can change over time. For instance, prolonged exposure to the compound can lead to degradation, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular functions, including antimicrobial and anticonvulsant activities .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Lower doses have been found to be effective in exhibiting antimicrobial and anticonvulsant properties without significant adverse effects . Higher doses can lead to toxicity and adverse effects, including impaired motor skills and other physiological changes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, its effects on metabolic flux and metabolite levels have been observed in various studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGIRFBFTPUDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.